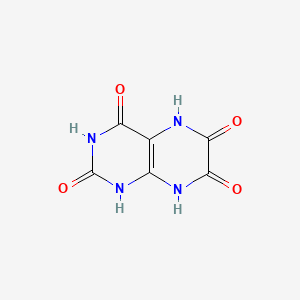

Tetrahydroxypteridine

Description

Tetrahydroxypteridine (2,4,6,7-tetrahydroxypteridine; RN 2817-14-3) is a nitrogen-containing heterocyclic compound derived from the hydrolysis of hydrogen cyanide (HCN)-based polymers under acidic conditions . It belongs to the pteridine family, characterized by a bicyclic structure comprising fused pyrazine and pyrimidine rings with hydroxyl substituents. This compound is notable for its role in biochemical pathways, particularly as a substrate for the enzyme this compound cycloisomerase (EC 5.5.1.3), which catalyzes its conversion to xanthine-8-carboxylate .

Properties

CAS No. |

2817-14-3 |

|---|---|

Molecular Formula |

C6H4N4O4 |

Molecular Weight |

196.12 g/mol |

IUPAC Name |

5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |

InChI |

InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |

InChI Key |

MVKRISPIRVEPFM-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

Canonical SMILES |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

Other CAS No. |

2817-14-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Physical Properties of Tetrahydroxypteridine and Analogues

| Compound | RN | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (20°C, g/L) |

|---|---|---|---|---|

| 2,4,6,7-Tetrahydroxypteridine | 2817-14-3 | 196.12 | 196.12 | 1.724 × 10⁻² |

| 2,4,7-Trihydroxypteridine | 2577-38-0 | 180.12 | 180.12 | 8.333 × 10⁻² |

This compound differs from its trihydroxy analogue by an additional hydroxyl group at position 6, which significantly increases its molecular weight and melting point while reducing solubility . The hydroxylation pattern also influences its reactivity and interaction with enzymes.

Biochemical Interactions

This compound cycloisomerase specifically acts on this compound, unlike other isomerases such as muconate cycloisomerase (EC 5.5.1.1) or chalcone isomerase (EC 5.5.1.6), which target non-pteridine substrates . This enzyme’s specificity highlights the compound’s unique role in metabolic pathways, differentiating it from structurally related molecules like xanthine or orotic acid, which participate in nucleotide synthesis or degradation .

Solubility and Stability

In contrast, carboxylic acids (e.g., oxalic acid) released during HCN polymer hydrolysis exhibit higher solubility but lack the aromatic heterocyclic structure critical for enzyme recognition .

Research Implications

The synthesis conditions (pH, temperature) of HCN-derived polymers directly influence the yield and variety of this compound and its analogues, offering insights into prebiotic chemistry and the origins of biomolecules . Furthermore, its enzymatic conversion to xanthine derivatives underscores its relevance in studying metabolic disorders or designing enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.